- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,

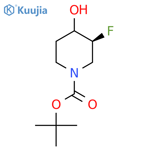

Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

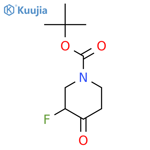

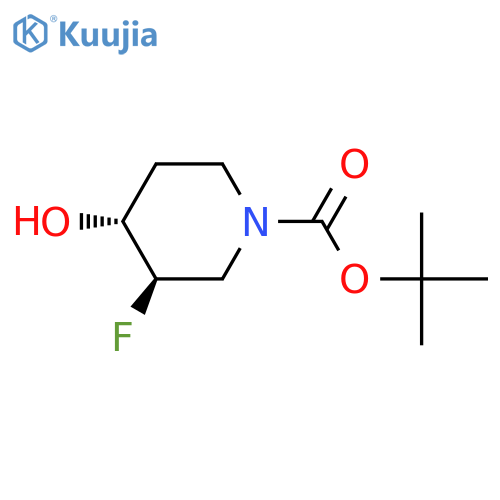

955029-44-4 structure

상품 이름:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

CAS 번호:955029-44-4

MF:C10H18FNO3

메가와트:219.25322675705

MDL:MFCD18791210

CID:3160547

PubChem ID:40152150

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate

- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate

- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine

- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-Boc-3-fluoro-4-hydroxypiperidine

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-

- SCHEMBL1554980

- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- 955029-44-4

- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- MFCD18632749

- CS-0058579

- 1174020-44-0

- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate

- AS-34569

- WS-00417

- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine

- ZWB02044

- DTXSID801160437

- AC-37144

- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- XRNLYXKYODGLMI-YUMQZZPRSA-N

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate

- AKOS015897992

- MFCD18791210

- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee

- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

-

- MDL: MFCD18791210

- 인치: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1

- InChIKey: XRNLYXKYODGLMI-HTQZYQBOSA-N

- 미소: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C

계산된 속성

- 정밀분자량: 219.12707160g/mol

- 동위원소 질량: 219.12707160g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 3

- 복잡도: 239

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 2

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1

- 토폴로지 분자 극성 표면적: 49.8Ų

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |

tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 250mg |

¥236.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D498870-500mg |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 500mg |

$140 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 50g |

¥ 19,450.00 | 2023-04-12 | |

| Chemenu | CM294324-25g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95% | 25g |

$2450 | 2021-08-18 | |

| Apollo Scientific | PC430171-1g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 1g |

£182.00 | 2025-02-21 | |

| Apollo Scientific | PC430171-5g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 5g |

£655.00 | 2025-02-21 | |

| ChemScence | CS-0047869-1g |

rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 1g |

$950.0 | 2022-04-26 | ||

| Chemenu | CM294324-250mg |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 250mg |

$90 | 2022-09-29 | |

| Alichem | A129000026-1g |

tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |

955029-44-4 | 95% | 1g |

$253.62 | 2023-08-31 | |

| Chemenu | CM294324-5g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 5g |

$619 | 2022-09-29 |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

1.2 Reagents: Methanol , Water ; rt

1.2 Reagents: Methanol , Water ; rt

참조

합성 방법 2

반응 조건

참조

- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

참조

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C

참조

- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,

합성 방법 5

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

참조

- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,

합성 방법 7

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C

1.2 Reagents: Acetone

1.2 Reagents: Acetone

참조

- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

참조

- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,

합성 방법 10

반응 조건

참조

- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

참조

- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,

합성 방법 12

합성 방법 13

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

참조

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건

참조

- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

참조

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,

합성 방법 17

합성 방법 18

반응 조건

1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C

참조

- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties, Chemistry - A European Journal, 2023, 29(47),

합성 방법 19

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

참조

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

참조

- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Di-tert-butyl dicarbonate

- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 관련 문헌

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate) 관련 제품

- 1805072-00-7(2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde)

- 1706418-93-0(methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)butanoate)

- 386715-46-4(4-(4-Chlorophenyl)thiophene-2-carboxylic acid)

- 1190847-04-1(5-Iodo-1H-indole-3-carboxylic acid)

- 19009-39-3(Diisopropylcarbamoyl chloride)

- 1236409-89-4(2-fluoro-4-(2-hydroxypropan-2-yl)phenol)

- 1211513-59-5(4-Benzyl-1,4-diazepan-5-one hydrochloride)

- 1226879-01-1(2-Chloro-3-iodopyridin-4-ol)

- 2411275-83-5(2-chloro-N-(1,3-dihydro-2-benzofuran-1-yl)methylacetamide)

- 308073-01-0(PhenylMethylsiloxane-Diphenylsiloxane Copolymers)

추천 공급업체

Amadis Chemical Company Limited

(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

순결:99%

재다:5g

가격 ($):396.0